
ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Chemical Reactions :
- Stereoselective Synthesis : This compound can be synthesized through palladium-catalyzed cross-coupling reactions, maintaining the original configuration of double bonds in β-bromo esters and 1-alkenylboronates (Yanagi et al., 1989).
- Conversion via Pyrolysis : Ethyl (2E,4E)-2,4-alkadienoates can be formed from ethyl (2E)-2-phenylsulfinyl-2-alkenoates through pyrolysis, involving migration of carbon-carbon double bonds and rearrangement to benzene-sulfenate esters (Tanikaga et al., 1984).
Biological Activities :
- Anti-Juvenile Hormone Activity : Derivatives of ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate have shown significant anti-juvenile hormone activity in insects such as the silkworm, affecting their metamorphosis process (Furuta et al., 2006).
Material Science Applications :
- Liquid Crystalline Properties : Certain derivatives exhibit liquid crystalline properties, making them potential candidates for use in LCDs and temperature sensing devices (Mehmood et al., 2018).
Chemical Structure Analysis :
- Single Crystal Structure Determination : Studies have been conducted to determine the molecular stacking and conformation of derivatives of this compound, providing insights into their structural properties (Lai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[[(2E,4Z)-4-bromo-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-25-20(24)16-8-11-18(12-9-16)22-19(23)13-10-17(21)14-15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,22,23)/b13-10+,17-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWUJBIELFPMO-JPVUGRAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=CC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=C/C2=CC=CC=C2)/Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
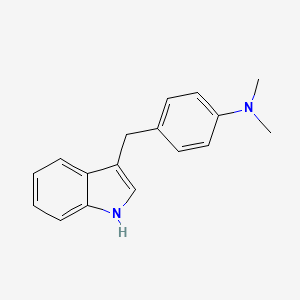
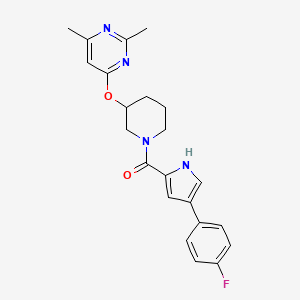
![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)
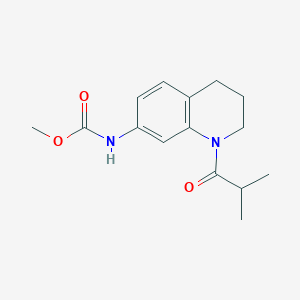
![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)
![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)
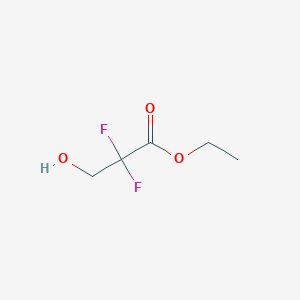
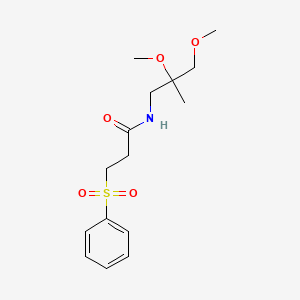
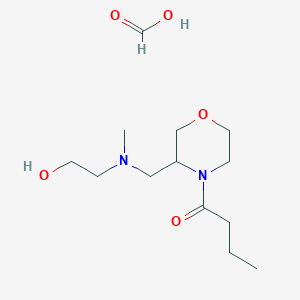
![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)
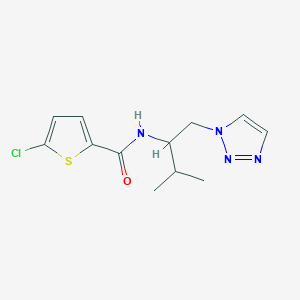
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
